N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide
Description
N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-6-14(20)9-17(10-14)13(19)15(7-3-8-15)12(18)16-11-4-5-11/h2,11,20H,1,3-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCKRPYWQAMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CN(C1)C(=O)C2(CCC2)C(=O)NC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine and cyclobutanecarboxylic acid as the primary reactants. The synthesis may proceed through the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting cyclopropylamine with an appropriate azetidine precursor under controlled conditions.
Introduction of the Hydroxy and Prop-2-enyl Groups: The hydroxy and prop-2-enyl groups can be introduced through selective functionalization reactions, such as hydroxylation and alkylation.
Coupling Reactions: The final step involves coupling the azetidine derivative with cyclobutanecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-1-(3-hydroxy-3-prop-2-enylazetidine-1-carbonyl)cyclobutane-1-carboxamide: shares similarities with other cyclopropyl and azetidine derivatives.
Cyclopropylamine: A simpler compound with a cyclopropyl group, used in various chemical syntheses.
Azetidine derivatives: Compounds containing the azetidine ring, known for their biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
